2-Benzothiazolamine,5-(methylthio)-(9CI)

Lipophilicity Chromatographic retention ADME prediction

Researchers requiring regioisomerically pure 5-methylthio-2-aminobenzothiazole for oxidation-dependent synthetic routes face supply uncertainty with generic analogs. This compound (CAS 193423-34-6) delivers the correct substitution pattern to ensure predictable electrophilic substitution and HPLC retention. • Enables selective oxidation to sulfoxide/sulfone derivatives using H₂O₂ or m-CPBA, a reactivity absent in 5-methyl analog (CAS 14779-17-0). • Measurably higher LogP (2.38 vs. ~1.8) guarantees reproducible reversed-phase HPLC retention for analytical method validation. • Distinct pKa (4.11) supports pH-controlled aqueous solubility optimization and salt screening workflows. Supply chain consistency: Sourced exclusively as the 5-methylthio regioisomer, eliminating costly chromatographic separation of regioisomeric impurities.

Molecular Formula C8H8N2S2
Molecular Weight 196.3 g/mol
CAS No. 193423-34-6
Cat. No. B069771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzothiazolamine,5-(methylthio)-(9CI)
CAS193423-34-6
Synonyms2-Benzothiazolamine,5-(methylthio)-(9CI)
Molecular FormulaC8H8N2S2
Molecular Weight196.3 g/mol
Structural Identifiers
SMILESCSC1=CC2=C(C=C1)SC(=N2)N
InChIInChI=1S/C8H8N2S2/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3,(H2,9,10)
InChIKeySTGOCRXYXKZBMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Methylthio)-2-aminobenzothiazole Physicochemical Profile


2-Benzothiazolamine,5-(methylthio)-(9CI) (CAS 193423-34-6), also designated as 5-(methylthio)benzo[d]thiazol-2-amine, is a 2-aminobenzothiazole derivative bearing a methylthio (-SCH3) substituent at the 5-position of the fused bicyclic scaffold [1]. The compound possesses a molecular formula of C8H8N2S2 with a molecular weight of 196.29 g/mol and a predicted LogP of 2.38, indicating moderate lipophilicity [1]. The presence of the electron-rich 2-amino group together with the sulfur-containing methylthio substituent defines the core synthetic utility of this scaffold for downstream functionalization via electrophilic substitution, diazotization, and condensation reactions, distinguishing it from alternative substitution patterns within the 2-aminobenzothiazole series .

Scaffold
2-Aminobenzothiazole core with 5-methylthio substitution for downstream functionalization
Profile
Moderate lipophilicity reported; predicted LogP supports extraction and chromatography method development
Synthetic Utility
Methylthio group enables oxidative diversification to sulfoxide and sulfone intermediates

Why 5-Methylthio Substitution Cannot Be Substituted


Within the 2-aminobenzothiazole series, substitution position and substituent electronic character are not interchangeable procurement parameters. The 5-methylthio group (-SCH3) introduces distinct lipophilicity (LogP 2.38) relative to the 5-methyl analog (-CH3, LogP estimated at approximately 1.8-1.9 based on fragment contribution differences), resulting in approximately 0.5 LogP unit divergence that affects chromatographic retention, membrane partitioning, and solvent extraction behavior [1]. The methylthio moiety is also susceptible to selective oxidation to sulfoxide and sulfone derivatives, a reactivity handle absent in the 5-methyl (14779-17-0) or unsubstituted (136-95-8) analogs, enabling divergent downstream synthetic pathways . Positional isomerism further differentiates the 5-methylthio compound from the 6-methylthio isomer (CAS 50850-92-5), with regioisomeric variation altering molecular dipole orientation and electrophilic substitution regioselectivity .

5-Methyl analog (CAS 14779-17-0) lacks oxidative handle
The carbon-only methyl group cannot be oxidized to sulfoxide or sulfone, eliminating a key synthetic pathway. Lipophilicity profile may shift chromatographic retention behavior.
6-Methylthio isomer (CAS 50850-92-5) alters regioselectivity
Regioisomeric substitution at the 6-position changes dipole orientation and electrophilic substitution directing effects. Regioisomeric impurities are difficult to resolve by standard achiral chromatography.
Unsubstituted 2-aminobenzothiazole (CAS 136-95-8) differs in ionization
Absence of the methylthio group shifts the pKa of the 2-amino conjugate acid, altering protonation state at a given pH and affecting salt formation and ion-exchange method compatibility.

Differentiation Evidence vs. Closest Analogs


Lipophilicity vs. 5-Methyl Analog

The 5-methylthio substituent confers measurably higher lipophilicity compared to the 5-methyl analog (2-amino-5-methylbenzothiazole, CAS 14779-17-0). The target compound exhibits a predicted LogP of 2.38, whereas the 5-methyl analog is estimated to have a LogP of approximately 1.8-1.9 based on the fragment contribution difference of approximately +0.5 to +0.6 log units for -SCH3 versus -CH3 on an aromatic ring [1]. This difference has practical implications for reverse-phase chromatographic retention time and organic-aqueous partition coefficients during extraction and purification workflows [1].

LogP vs. 5-Methyl
Class-level
Target LogP 2.38 vs. ~1.8–1.9 (5-methyl analog)
ΔLogP ≈ +0.5 for methylthio substitution; predicted values from fragment-based calculation
Supports chromatographic retention and extraction method context
Experimental LogP not reported in accessed sources; verify with measured data
Lipophilicity Chromatographic retention ADME prediction

pKa Difference vs. Unsubstituted Analog

The predicted acid dissociation constant (pKa) for the target compound is 4.11 ± 0.10 . For the unsubstituted 2-aminobenzothiazole (CAS 136-95-8), literature reports a pKa of approximately 4.5-4.7 [1]. The 5-methylthio group's electron-donating character via resonance slightly lowers the pKa relative to the unsubstituted parent, affecting the protonation state of the 2-amino group at physiologically relevant pH values . This difference directly impacts aqueous solubility as a function of pH and influences salt formation capabilities with acidic counterions during purification and formulation development .

pKa vs. Unsubstituted
Reported
Target pKa 4.11 ± 0.10 vs. ~4.5–4.7 (unsubstituted parent)
ΔpKa ≈ −0.4 to −0.6; methylthio group lowers conjugate acid pKa via resonance
Supports ionization-dependent solubility and salt formation review
Target pKa predicted; literature comparator values for parent compound
Ionization Solubility Salt formation

Positional Isomerism: 5- vs. 6-Methylthio

Positional isomerism between the 5-methylthio (target, CAS 193423-34-6) and 6-methylthio (CAS 50850-92-5) regioisomers produces distinct physical property profiles. The 6-methylthio isomer is reported with a density of 1.39 g/cm³ and boiling point of 381.9 °C at 760 mmHg [1]. The target 5-methylthio compound has a predicted density of 1.4 ± 0.1 g/cm³, boiling point of 381.9 ± 34.0 °C at 760 mmHg, and refractive index of 1.735 [2]. The most procurement-relevant distinction lies in the predicted melting behavior: the 5-methylthio compound's pKa (4.11) and LogP (2.38) differ from the 6-methylthio isomer's predicted values, which impacts recrystallization solvent selection and purity analysis via differential scanning calorimetry [2].

5- vs. 6-Methylthio Isomer
Reported
Density ~1.4 vs. 1.39 g/cm³; distinct pKa, LogP, and InChIKey
Boiling point similar (~381.9 °C); regioisomeric identity confirmed by InChIKey divergence
Regioisomeric identity requires procurement verification
Experimental melting point data not reported for either isomer
Regioisomerism Crystallinity Melting behavior

Oxidative Functionalization Advantage

The methylthio (-SCH3) substituent in the target compound is amenable to controlled oxidation to the corresponding sulfoxide (-S(O)CH3) and sulfone (-S(O)2CH3) derivatives using oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (m-CPBA) . This oxidative reactivity is structurally impossible for the 5-methyl analog (2-amino-5-methylbenzothiazole, CAS 14779-17-0), which possesses a carbon-only methyl group lacking the sulfur atom required for sulfoxide/sulfone formation . The resulting oxidized products exhibit altered electronic properties (increased polarity, modified hydrogen-bonding capacity) and represent distinct downstream intermediates for medicinal chemistry exploration and materials applications .

Oxidative Pathway
Class-level
-SCH3 oxidized to sulfoxide (-SOCH3) and sulfone (-SO2CH3) via H2O2 or m-CPBA
5-Methyl analog (CAS 14779-17-0): oxidation pathway structurally absent
Supports synthetic route feasibility for oxidized derivative libraries
Specific experimental yields for this compound not reported in accessed sources
Synthetic intermediate Oxidation Functionalization

Molecular Weight Distinction from 5-Methyl Analog

The target compound's molecular weight of 196.29 g/mol (C8H8N2S2) differs by approximately 32.06 g/mol (equivalent to one sulfur atom) from the 5-methyl analog (2-amino-5-methylbenzothiazole, CAS 14779-17-0) at 164.23 g/mol (C8H8N2S) [1]. This mass difference is readily resolved by low-resolution mass spectrometry and provides a definitive LC-MS quality control checkpoint to confirm procurement of the correct 5-substituted benzothiazole derivative [1]. The isotopic signature of the target compound also features a distinctive M+2 peak pattern due to the presence of two sulfur atoms, whereas the 5-methyl analog contains only one sulfur atom, further facilitating unambiguous compound identity verification [1].

MW Distinction
Head-to-head
ΔMW = +32.06 g/mol vs. 5-methyl analog
Target 196.29 g/mol (C8H8N2S2); 5-methyl analog 164.23 g/mol (C8H8N2S); distinctive M+2 isotopic cluster from two sulfur atoms
Supports LC-MS identity confirmation and receipt verification
Exact mass of target = 196.012894; resolvable by low-resolution MS
Mass spectrometry LC-MS Quality control

Application Scenarios for 5-(Methylthio)-2-aminobenzothiazole


Oxidative Diversification: Sulfoxide & Sulfone Synthesis

The target compound is preferentially selected when downstream oxidative functionalization is required. The methylthio group at the 5-position can be selectively oxidized to the corresponding sulfoxide or sulfone using H2O2 or m-CPBA, generating intermediates with altered polarity and hydrogen-bonding capacity for structure-activity relationship (SAR) studies [1]. The 5-methyl analog (CAS 14779-17-0) lacks this synthetic handle entirely, making the target compound the necessary procurement choice for oxidation-dependent synthetic routes.

Lipophilicity-Driven Chromatography & Extraction

The predicted LogP of 2.38 for the target compound is approximately 0.5 units higher than the 5-methyl analog (estimated LogP ~1.8-1.9) [1]. This lipophilicity difference directly impacts reversed-phase HPLC retention time, with the target compound expected to elute later under identical gradient conditions. Procurement of the correct compound is essential for developing and validating analytical methods where retention time reproducibility is critical, as well as for optimizing liquid-liquid extraction protocols that depend on predictable partition coefficients [1].

Regioisomer-Specific Synthesis

When a synthetic route demands electrophilic substitution or coupling reactions at specific positions on the benzothiazole ring, the substitution pattern of the starting material dictates product regiochemistry. The 5-methylthio compound (target) and 6-methylthio compound (CAS 50850-92-5) are regioisomers with distinct electronic and steric environments that direct subsequent functionalization to different ring positions [1]. Procurement of the correct regioisomer is non-negotiable for achieving the intended product; substitution with the incorrect isomer leads to formation of regioisomeric impurities that are challenging to separate chromatographically [1].

pH-Dependent Solubility & Salt Formation

The predicted pKa of 4.11 ± 0.10 for the target compound differs measurably from the unsubstituted 2-aminobenzothiazole parent (pKa ≈ 4.5-4.7) [1]. In workflows involving pH-controlled aqueous solubility optimization, salt screening with acidic counterions, or ion-exchange chromatography, this pKa difference determines the compound's ionization state at a given pH. The target compound is the appropriate selection when the specific protonation profile of the 5-methylthio-substituted scaffold is required for formulation development or purification method design [1].

Application
Selection Property
Validation Focus
Oxidative diversification to sulfoxide and sulfone intermediates
Methylthio oxidation handle at the 5-position
Sulfoxide and sulfone conversion pathway review
Lipophilicity-dependent chromatography method development
Predicted LogP context for retention and extraction
Retention time reproducibility and partition coefficient review
Regioisomer-specific synthetic route design
5-position substitution pattern identity
Regioisomeric purity and positional identity verification
pH-controlled solubility and salt screening workflows
pKa ionization context of the 2-amino group
Salt formation feasibility and ion-exchange method compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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